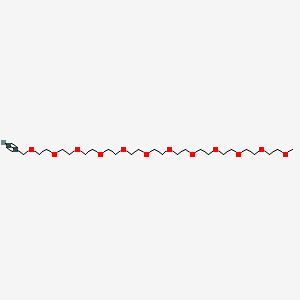

Propargyl-PEG11-methane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O12/c1-3-4-28-7-8-30-11-12-32-15-16-34-19-20-36-23-24-38-26-25-37-22-21-35-18-17-33-14-13-31-10-9-29-6-5-27-2/h1H,4-26H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWWWOYVKPSCKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propargyl-PEG11-methane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG11-methane is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile tool in bioconjugation and drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a terminal alkyne group and a methoxy-capped PEG chain, offers a combination of reactivity and favorable physicochemical properties. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.

Core Chemical Properties

This compound is characterized by a long-chain PEG spacer, which enhances solubility and provides optimal spacing for biomolecular interactions, and a terminal propargyl group, which is a key functional handle for "click chemistry."

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₅₀O₁₂ | [1] |

| Molar Mass | 554.67 g/mol | [1] |

| CAS Number | 2250411-18-6 | [1] |

| Appearance | White to off-white solid or waxy solid | [2] |

| Purity | Typically ≥98% | [3] |

| Storage Conditions | -20°C, under inert atmosphere (e.g., Argon or Nitrogen), protected from light | [4][5] |

| Stability | ≥ 2 years under proper storage conditions | [4] |

Spectroscopic and Solubility Data (Representative)

Representative Spectroscopic Data

| Technique | Expected Peaks and Characteristics |

| ¹H NMR (CDCl₃) | ~3.64 ppm (s, large): Repeating -(OCH₂CH₂)n- units of the PEG backbone. ~3.38 ppm (s, 3H): Methoxy (B1213986) (-OCH₃) terminal group. ~4.20 ppm (d, 2H): Methylene protons adjacent to the alkyne (-C≡C-CH₂-). ~2.45 ppm (t, 1H): Terminal alkyne proton (-C≡CH). |

| ¹³C NMR (CDCl₃) | ~70.5 ppm: Carbon atoms of the repeating -(OCH₂CH₂)n- units. ~59.0 ppm: Carbon of the methoxy (-OCH₃) group. ~77.4 ppm & ~74.8 ppm: Alkyne carbons (-C≡CH). ~58.4 ppm: Methylene carbon adjacent to the alkyne (-C≡C-CH₂-). |

| FT-IR | ~3300 cm⁻¹ (sharp, weak): C-H stretch of the terminal alkyne. ~2115 cm⁻¹ (sharp, weak): C≡C stretch of the alkyne. ~2870 cm⁻¹ (strong): C-H stretching of the PEG backbone. ~1100 cm⁻¹ (strong, broad): C-O-C ether stretching of the PEG backbone. |

| Mass Spectrometry (ESI-MS) | A series of peaks corresponding to the PEG oligomers, with the mass difference between adjacent peaks being 44.03 Da, which corresponds to the mass of a single ethylene (B1197577) glycol unit. The observed mass will correspond to [M+Na]⁺ or [M+K]⁺ adducts. |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water and Aqueous Buffers (e.g., PBS) | Highly soluble. | [2][6] |

| Dichloromethane (DCM), Chloroform | Soluble. | [2][7] |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble. | [2] |

| Ethanol, Methanol | Soluble. | [6][7] |

| Toluene | Less soluble, solubility increases with temperature. | [2][6] |

| Diethyl Ether, Hexanes | Insoluble. | [2][7] |

Experimental Protocols

This compound is primarily utilized in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction enables the efficient and specific ligation of the PEG linker to a molecule bearing an azide (B81097) functional group.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating this compound to an azide-containing molecule.

Materials:

-

This compound

-

Azide-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand (optional but recommended)

-

Solvent system (e.g., a mixture of t-BuOH/H₂O, DMSO, or DMF)

-

Nitrogen or Argon gas

-

Reaction vessel

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the chosen reaction solvent.

-

Prepare a stock solution of the azide-containing molecule in a compatible solvent.

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.[8]

-

Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.[1]

-

If using a ligand, prepare a 10-100 mM stock solution of THPTA or TBTA in a suitable solvent (e.g., DMSO).[1]

-

-

Reaction Setup:

-

In a reaction vessel, add the azide-containing molecule (1 equivalent).

-

Add the this compound solution (typically 1.1 - 1.5 equivalents).[1]

-

Add the reaction solvent to achieve the desired final concentration.

-

If a ligand is used, add the ligand stock solution (typically at a concentration equal to the copper sulfate).[1]

-

-

Degassing:

-

Purge the reaction mixture with a stream of nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[1]

-

-

Reaction Initiation:

-

Reaction and Monitoring:

-

Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours.

-

Monitor the reaction progress by an appropriate analytical technique, such as LC-MS or TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, it can be quenched by exposure to air.

-

The purification method will depend on the properties of the final conjugate and may include preparative HPLC, size-exclusion chromatography, or extraction.

-

Application in PROTAC Synthesis

A primary application of this compound is as a linker in the synthesis of PROTACs. The PEG linker physically separates the two ligands of the PROTAC, allowing for the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.

Logical Workflow for PROTAC Synthesis using this compound

The following diagram illustrates a typical synthetic workflow for creating a PROTAC where this compound is used to connect a target protein ligand (functionalized with an azide) and an E3 ligase ligand.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Safety and Handling

Functionalized PEG reagents like this compound should be handled with care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.[9][10]

-

Storage: As mentioned, store at -20°C under an inert atmosphere and protected from light.[5] For moisture-sensitive derivatives, use of a desiccant is recommended.[5] Before opening, allow the container to warm to room temperature to prevent condensation.[5] After use, re-seal the container under an inert atmosphere.[5]

-

Disposal: Dispose of the compound in accordance with local, state, and federal regulations.

Signaling Pathway Visualization

The core function of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. The following diagram illustrates this induced signaling pathway.

Caption: The mechanism of action for a PROTAC-induced protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

- 6. labinsights.nl [labinsights.nl]

- 7. researchgate.net [researchgate.net]

- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 9. agilent.com [agilent.com]

- 10. chemos.de [chemos.de]

An In-depth Technical Guide to m-PEG11-propargyl ether for Researchers and Drug Development Professionals

Introduction

m-PEG11-propargyl ether is a heterobifunctional molecule featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of eleven ethylene (B1197577) glycol units and a terminal propargyl ether group. This compound has emerged as a critical tool in the fields of medicinal chemistry and drug discovery, primarily serving as a flexible linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). Its unique properties, including enhanced aqueous solubility and a reactive alkyne handle for bioorthogonal conjugation, make it an invaluable component for researchers developing novel therapeutics. This guide provides a comprehensive overview of m-PEG11-propargyl ether, including its chemical properties, applications, and detailed experimental protocols.

Core Concepts and Applications

The primary application of m-PEG11-propargyl ether lies in its role as a linker in the architecture of PROTACs. PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[3][4][5]

The linker is a crucial determinant of a PROTAC's efficacy. The PEG component of m-PEG11-propargyl ether imparts several advantageous properties:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the resulting PROTAC molecule, which is often a challenge for these large, complex structures.[][6]

-

Biocompatibility: PEG is well-known for its low toxicity and immunogenicity, making it a suitable component for therapeutic agents.

-

Optimized Ternary Complex Formation: The length and flexibility of the PEG linker can be fine-tuned to achieve the optimal spatial orientation between the POI and the E3 ligase, which is critical for efficient ubiquitination.[]

The terminal propargyl group provides a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This bioorthogonal reaction is highly efficient and specific, allowing for the covalent linkage of the PEG linker to a molecule bearing an azide (B81097) group, such as a modified POI or E3 ligase ligand, under mild conditions.[7]

Chemical and Physical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C26H50O12 | Calculated |

| Molecular Weight | 554.67 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar PEG compounds |

| Solubility | Soluble in water and many organic solvents such as ethanol, acetone, and dichloromethane (B109758). The solubility of PEG derivatives is generally good in polar solvents.[8] | Inferred from general properties of PEG ethers |

| Boiling Point | Not available | High molecular weight suggests a high boiling point, likely decomposing before boiling at atmospheric pressure. |

| Density | Not available | Likely slightly denser than water, similar to other liquid PEGs. |

Experimental Protocols

Synthesis of m-PEG11-propargyl ether

This protocol describes a representative synthesis of m-PEG11-propargyl ether from commercially available m-PEG11-OH. The reaction is a Williamson ether synthesis.[9][10]

Materials:

-

m-PEG11-OH (O-Methyl-undecaethylene glycol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Propargyl bromide (80% solution in toluene)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate (B1210297)/hexanes or dichloromethane/methanol mixtures)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add m-PEG11-OH (1.0 equivalent) to a round-bottom flask equipped with a magnetic stir bar. Dissolve the m-PEG11-OH in anhydrous THF or DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should be observed.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add propargyl bromide (1.5 equivalents) dropwise to the solution. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude m-PEG11-propargyl ether by flash column chromatography on silica gel using an appropriate solvent gradient to yield the pure product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol provides a general procedure for the "click" reaction between m-PEG11-propargyl ether and an azide-functionalized molecule (e.g., an azide-modified ligand for a POI or E3 ligase).[11]

Materials:

-

m-PEG11-propargyl ether

-

Azide-functionalized molecule (1.0 equivalent)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

-

Sodium ascorbate (B8700270) (0.5 equivalents)

-

Solvent system (e.g., a mixture of t-butanol and water (1:1), or DMF)

-

Deionized water

-

Nitrogen or Argon gas

Procedure:

-

Reactant Preparation: In a reaction vial, dissolve m-PEG11-propargyl ether (1.0 equivalent) and the azide-functionalized molecule (1.0 equivalent) in the chosen solvent system.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.[11]

-

Catalyst Addition:

-

Prepare a fresh stock solution of sodium ascorbate in deionized water.

-

To the stirred reaction mixture, add an aqueous solution of CuSO₄·5H₂O.

-

Immediately add the freshly prepared sodium ascorbate solution.[11]

-

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within 1-24 hours.

-

Work-up and Purification:

-

Once the reaction is complete, it can be quenched by exposure to air.

-

If the product precipitates, it can be collected by filtration.

-

Alternatively, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by an appropriate method, such as flash column chromatography or preparative HPLC, to yield the final bioconjugate.

-

Visualizations

PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

Caption: A general experimental workflow for the synthesis and evaluation of a PROTAC.

References

- 1. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biopharma.co.uk [biopharma.co.uk]

- 5. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Polyethylene glycol derivatives [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jenabioscience.com [jenabioscience.com]

An In-depth Technical Guide to the Synthesis of Monofunctional Propargyl-PEG

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of monofunctional propargyl-poly(ethylene glycol) (propargyl-PEG). Propargyl-PEG is a key reagent in bioconjugation and drug delivery, primarily utilized for its terminal alkyne group, which allows for efficient "click chemistry" reactions with azide-containing molecules.[1][2] This guide details the synthesis of various monofunctional propargyl-PEG derivatives, including those with hydroxyl, carboxyl, amine, and N-hydroxysuccinimide (NHS) ester functionalities, offering researchers the versatility to conjugate them to a wide array of biomolecules.[3][4][]

Core Synthetic Strategies

The synthesis of monofunctional propargyl-PEG typically begins with a heterobifunctional PEG molecule, allowing for the selective modification of one terminus to introduce the propargyl group while the other terminus bears the desired functional group. A common and efficient method involves the Williamson ether synthesis, where an alkoxide is reacted with propargyl bromide.[6][7] Alternatively, esterification reactions can be employed to link the propargyl group to a carboxyl-terminated PEG.[8]

General Synthetic Workflow

The overall process for synthesizing and utilizing monofunctional propargyl-PEG follows a logical progression from initial synthesis to final application. This involves the core synthesis of the propargyl-PEG derivative, followed by purification to remove unreacted reagents and byproducts. Characterization is then crucial to confirm the structure and purity of the final product before its application in bioconjugation via click chemistry.

Caption: General workflow for the synthesis and application of monofunctional propargyl-PEG.

Synthesis of Key Monofunctional Propargyl-PEG Derivatives

The following sections detail the synthesis of several key monofunctional propargyl-PEG derivatives. The starting material for these syntheses is often a heterobifunctional PEG, such as α-hydroxyl-ω-carboxyl-PEG.

Synthesis of α-hydroxyl-ω-propargyl PEG

A common route to α-hydroxyl-ω-propargyl PEG involves the esterification of the carboxyl group of α-hydroxyl-ω-carboxyl PEG with propargyl bromide.[8]

Caption: Synthesis of α-hydroxyl-ω-propargyl PEG.

Synthesis of α-carboxyl-ω-propargyl PEG

Starting from the α-hydroxyl-ω-propargyl PEG, the terminal hydroxyl group can be converted to a carboxyl group using succinic anhydride (B1165640) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[8]

Caption: Synthesis of α-carboxyl-ω-propargyl PEG.

Synthesis of α-amino-ω-propargyl PEG

The synthesis of an amine-terminated propargyl-PEG can be achieved through a multi-step process starting from α-hydroxyl-ω-propargyl PEG. The hydroxyl group is first activated, for example with 4-nitrophenyl chloroformate, to create an amine-reactive intermediate. This intermediate is then reacted with a molecule like cysteamide, followed by further steps to yield the terminal amine.[8] A more direct approach involves the reduction of an azide-terminated PEG.

Synthesis of α-NHS ester-ω-propargyl PEG

To create a propargyl-PEG that is reactive towards primary amines, the carboxyl group of α-carboxyl-ω-propargyl PEG can be activated to an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[9][10]

Quantitative Data Summary

The following table summarizes typical reaction yields for the synthesis of various monofunctional propargyl-PEG derivatives as reported in the literature.

| Product | Starting Material | Key Reagents | Yield (%) | Reference |

| α-hydroxyl-ω-propargyl PEG | HOOC-PEG-OH | Propargyl bromide, KOH | 96.2 | [8] |

| α-carboxyl-ω-propargyl PEG | α-hydroxyl-ω-propargyl PEG | Succinic anhydride, DMAP, TEA | 92 | [8] |

| Amine-reactive α-hydroxyl-ω-propargyl PEG | α-hydroxyl-ω-propargyl PEG | 4-Nitrophenyl chloroformate, TEA | 80 | [8] |

| α-thioglycol-ω-propargyl PEG | Amine-reactive α-hydroxyl-ω-propargyl PEG | Cysteamide | 75 | [8] |

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Protocol 1: Synthesis of α-hydroxyl-ω-propargyl PEG (from HOOC-PEG-OH)[8]

-

Materials: HOOC-PEG-OH (Mw = 3500 Da), potassium hydroxide (B78521) (KOH), propargyl bromide, dimethylformamide (DMF), dichloromethane (B109758) (CH₂Cl₂), diethyl ether.

-

Procedure: a. Dissolve 1.0 g (0.28 mmol) of HOOC-PEG-OH and 16.8 mg (0.30 mmol) of KOH in 20 mL of DMF. b. Stir the solution at 100°C for 1 hour. c. Add 0.027 mL (0.30 mmol) of propargyl bromide dropwise to the solution over 30 minutes. d. Stir the reaction mixture at 70°C for 15 hours. e. Cool the reaction to room temperature and filter the solution. f. Concentrate the filtrate and dissolve the residue in 10 mL of distilled water. g. Extract the aqueous solution with CH₂Cl₂ (3 x 100 mL). h. Remove the CH₂Cl₂ in vacuo to yield the product.

-

Purification: The crude product can be further purified by precipitation in cold diethyl ether and drying in a vacuum.[8]

Protocol 2: Synthesis of α-carboxyl-ω-propargyl PEG[8]

-

Materials: α-hydroxyl-ω-propargyl PEG, succinic anhydride, 4-dimethylaminopyridine (DMAP), triethylamine (B128534) (TEA), anhydrous 1,4-dioxane, diethyl ether, tetrahydrofuran (B95107) (THF).

-

Procedure: a. Dissolve 0.2 g (0.057 mmol) of α-hydroxyl-ω-propargyl PEG in 10 mL of anhydrous 1,4-dioxane at 20°C. b. To this solution, add 6.0 mg (0.06 mmol) of succinic anhydride, 7.3 mg (0.06 mmol) of DMAP, and 0.008 mL (0.06 mmol) of TEA. c. Stir the mixture at room temperature for 24 hours. d. Concentrate the solution in vacuo. e. Precipitate the product in diethyl ether.

-

Purification: The crude product is purified by crystallization from THF/diethyl ether to yield a white powder.[8]

Characterization

The successful synthesis of monofunctional propargyl-PEG derivatives is confirmed through various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the propargyl group.[8][9] Characteristic signals appear for the terminal alkyne proton (~2.5 ppm) and the methylene (B1212753) protons adjacent to the alkyne (~4.7 ppm).[8] The integration of these peaks relative to the PEG backbone protons can be used to determine the degree of functionalization.[11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups. The terminal alkyne C≡C stretch appears as a sharp, weak absorption band around 2100-2200 cm⁻¹.[9] The disappearance of the starting material's characteristic peaks and the appearance of new peaks corresponding to the product confirm the reaction's success. For example, in the synthesis of α-carboxyl-ω-propargyl PEG, the appearance of a carbonyl stretch from the newly introduced carboxylic acid would be observed.

Applications in Bioconjugation

Monofunctional propargyl-PEG is a versatile tool for bioconjugation, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][12] This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules such as peptides, proteins, and nucleic acids.[13][14] The PEG linker itself imparts beneficial properties to the resulting bioconjugate, including increased solubility, reduced immunogenicity, and improved pharmacokinetic profiles.[7][15] These features make propargyl-PEG derivatives invaluable in the development of targeted drug delivery systems, therapeutic proteins, and diagnostic agents.[3][16][17]

References

- 1. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Buy Propargyl-PEG1-NHS ester | 1174157-65-3 | >98% [smolecule.com]

- 10. Alkyne-PEG3-COOH | CAS:1347760-82-0 | Biopharma PEG [biochempeg.com]

- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GEN-Click: Genetically Encodable Click Reactions for Spatially Restricted Metabolite Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. interchim.fr [interchim.fr]

- 14. pubs.acs.org [pubs.acs.org]

- 15. purepeg.com [purepeg.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Propargyl-PEG4-amine | TargetMol [targetmol.com]

The Core Mechanism of Propargyl-PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG linkers have emerged as indispensable tools in modern bioconjugation and drug development, offering a powerful combination of biocompatibility, hydrophilicity, and precise reactivity. This technical guide delves into the core mechanism of action of these linkers, providing detailed experimental protocols and quantitative data to empower researchers in their application for creating advanced therapeutics and research agents.

Introduction to Propargyl-PEG Linkers

A Propargyl-PEG linker is a chemical entity featuring a terminal alkyne group (a propargyl group, -CH₂-C≡CH) attached to a polyethylene (B3416737) glycol (PEG) chain. The PEG component is a water-soluble, non-toxic, and non-immunogenic polymer that enhances the solubility and stability of the molecule it is attached to, while also reducing aggregation.[1][2] The terminal alkyne is the key reactive handle that defines the linker's primary mechanism of action.

These linkers are often heterobifunctional, meaning they possess a second, different reactive group at the other end of the PEG chain.[3] This dual functionality allows for a sequential and controlled conjugation process, making them highly versatile for applications such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and the surface modification of nanoparticles.[4][5]

The Core Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The principal mechanism of action for propargyl-PEG linkers is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This reaction forms a highly stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the propargyl group with an azide-functionalized molecule.[8]

The CuAAC reaction is highly efficient, specific, and bio-orthogonal, meaning it does not interfere with biological processes.[7] The resulting triazole linkage is exceptionally stable, resistant to hydrolysis, and enzymatic degradation, ensuring the integrity of the conjugate in biological environments.[6]

Quantitative Data on Propargyl-PEG Linker Applications

The efficiency and stability of conjugates formed using propargyl-PEG linkers are critical parameters in their application. Below are tables summarizing key quantitative data from various studies.

Table 1: In Vitro Stability of Antibody-Drug Conjugates (ADCs) in Plasma

| ADC Linker Type | Matrix | Incubation Time (days) | % Free Drug Released | Reference |

| Valine-Citrulline-PABC (cleavable) | Human Plasma | 7 | < Lower Limit of Quantitation | [9] |

| PEGylated Linker | Human Plasma | 6 | Varies by ADC (5-25%) | [1] |

| PEGylated Linker | Mouse Plasma | 6 | Varies by ADC (10-40%) | [1] |

| PEGylated Linker | Rat Plasma | 6 | Varies by ADC (15-50%) | [1] |

| PEGylated Linker | Cynomolgus Monkey Plasma | 6 | Varies by ADC (5-30%) | [1] |

Note: Data is often dependent on the specific antibody, drug, and conjugation site.

Table 2: Drug-to-Antibody Ratio (DAR) for ADCs

| Conjugation Method | Analytical Technique | Average DAR Achieved | Reference |

| Lysine-based NHS ester | LC-MS | 3.6 | [10] |

| Cysteine-based Maleimide | HIC | 4.4 | [11] |

| Site-specific Click Chemistry | LC-MS | ~2 or ~4 (controlled) | [12] |

Note: Propargyl-PEG linkers, when used in site-specific conjugation strategies, allow for the production of ADCs with a more homogeneous and controlled DAR.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of propargyl-PEG linkers in research and development.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis using a Heterobifunctional Propargyl-PEG-NHS Ester Linker

This protocol describes a two-step process: first, the conjugation of the linker to the antibody via its NHS ester group, and second, the click chemistry reaction to attach the drug.

Step 1: Conjugation of Propargyl-PEG-NHS Ester to an Antibody

-

Antibody Preparation:

-

NHS Ester Linker Preparation:

-

Conjugation Reaction:

-

Add a calculated molar excess of the dissolved Propargyl-PEG-NHS ester linker to the antibody solution. A 10- to 20-fold molar excess is a common starting point, but this should be optimized for the specific antibody.[13][] The final concentration of the organic solvent in the reaction mixture should not exceed 10%.[13]

-

Incubate the reaction for 1-2 hours at room temperature or on ice.[14]

-

-

Quenching and Purification:

Step 2: Click Chemistry Conjugation of an Azide-Modified Drug

-

Reagent Preparation:

-

Prepare stock solutions of the azide-modified drug, Copper(II) sulfate (B86663) (CuSO₄), and a copper-stabilizing ligand (e.g., THPTA) in an appropriate solvent (e.g., water or DMSO).[6]

-

Freshly prepare a stock solution of a reducing agent, such as sodium ascorbate (B8700270), in water.[6]

-

-

Click Reaction:

-

In a reaction vessel, combine the purified antibody-propargyl-PEG conjugate with a molar excess of the azide-modified drug.

-

Add the copper(II) sulfate and the stabilizing ligand. A typical final concentration is 0.1-1 mM CuSO₄ and a 5-fold molar excess of the ligand over copper.[6]

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.[6]

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

-

Purification and Characterization:

-

Purify the final ADC using SEC or another suitable chromatography method to remove the copper catalyst, excess drug, and other reagents.

-

Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).[10][16][17]

-

Applications in Drug Development and Research

The unique properties of propargyl-PEG linkers make them suitable for a wide range of applications:

-

Antibody-Drug Conjugates (ADCs): Propargyl-PEG linkers are instrumental in the development of next-generation ADCs with improved homogeneity and stability.[8][12] The PEG component can enhance the solubility of the ADC and may improve its pharmacokinetic profile.[8]

-

PROTACs: In the development of PROTACs, these linkers provide the necessary spacing and flexibility to bring the target protein and the E3 ligase into proximity for ubiquitination and subsequent degradation.[4]

-

Biomolecule Labeling: The bio-orthogonal nature of the click reaction allows for the specific labeling of proteins, nucleic acids, and other biomolecules with fluorescent dyes, biotin, or other probes for imaging and diagnostic applications.

-

Surface Modification: Propargyl-PEG linkers can be used to functionalize the surfaces of nanoparticles, liposomes, and other drug delivery systems to attach targeting ligands and improve their biocompatibility.

// Invisible nodes for positioning node [style=invis, width=0, height=0]; p1 [pos="2,1.5!"]; p2 [pos="3.5,1.5!"]; p3 [pos="5,1.5!"]; p4 [pos="6.5,1.5!"]; p5 [pos="8,1.5!"];

// Edges to invisible nodes to force layout ADC -> p1 [style=invis]; p1 -> Tumor_Cell [style=invis]; Tumor_Cell -> p2 [style=invis]; p2 -> Endosome [style=invis]; Endosome -> p3 [style=invis]; p3 -> Lysosome [style=invis]; Lysosome -> p4 [style=invis]; p4 -> Released_Drug [style=invis]; Released_Drug -> p5 [style=invis]; p5 -> Apoptosis [style=invis]; } caption { label = "Figure 3: General Mechanism of Action for an ADC Utilizing a Propargyl-PEG Linker."; fontsize = 10; fontname = "Arial"; }

Conclusion

Propargyl-PEG linkers, through their core mechanism of copper-catalyzed azide-alkyne cycloaddition, provide a robust and versatile platform for the construction of complex bioconjugates. Their favorable properties, including enhanced solubility and biocompatibility, coupled with the high efficiency and stability of the click reaction, make them a superior choice for a wide range of applications in drug development and biomedical research. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this powerful technology.

References

- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 12. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. furthlab.xyz [furthlab.xyz]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][3] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[4][5] They consist of a ligand that binds to the protein of interest (POI), a ligand for recruiting an E3 ubiquitin ligase, and a linker that connects the two.[][7] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the ubiquitination and subsequent degradation of the target protein.[8]

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1][9]

Enhancing Solubility and Physicochemical Properties

A significant hurdle in PROTAC development is their often-poor aqueous solubility, a consequence of their high molecular weight and lipophilicity.[9][10] PEG linkers, with their hydrophilic ethylene glycol repeats, are known to significantly enhance the solubility of PROTACs.[][9] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the interaction of the PROTAC with aqueous environments.[11] This enhanced solubility is crucial for reliable in vitro assays and for developing formulations with good bioavailability.[9]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1][12] PEG linkers can adopt folded conformations, which can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, excessive PEGylation can lead to decreased cellular uptake.[1] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[1]

Optimizing Ternary Complex Formation and Degradation Efficacy

The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex.[8][13] A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing complex formation.[9][13] Conversely, a linker that is too long may result in an unstable complex due to high conformational flexibility, leading to a significant entropic penalty upon binding.[8][11] The optimal linker length allows for the proper orientation of the POI and E3 ligase to facilitate efficient ubiquitin transfer.[8] This optimization is often achieved through the synthesis and evaluation of a series of PROTACs with varying PEG linker lengths.[14]

Quantitative Data on the Impact of PEG Linker Length

The optimal PEG linker length is highly dependent on the specific POI and the recruited E3 ligase. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance.

| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line | Reference |

| PROTAC 1 | 9 | >1000 | <20 | VHL | MCF7 | [11] |

| PROTAC 2 | 12 | ~500 | ~60 | VHL | MCF7 | [11] |

| PROTAC 3 | 16 | ~100 | >90 | VHL | MCF7 | [11] |

| PROTAC 4 | 19 | ~750 | ~50 | VHL | MCF7 | [11] |

| PROTAC 5 | 21 | >1000 | <30 | VHL | MCF7 | [11] |

| PROTAC Compound | Linker | DC50 (nM) | Dmax (%) |

| BRD4-Targeting PROTAC | PEG3 | 55 | 85 |

| BRD4-Targeting PROTAC | PEG4 | 20 | 95 |

| BRD4-Targeting PROTAC | PEG5 | 15 | >98 |

| BRD4-Targeting PROTAC | PEG6 | 30 | 92 |

| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PEG3 | 1.2 | 15 |

| PEG4 | 2.5 | 25 |

| PEG5 | 3.1 | 35 |

| PEG6 | 2.8 | 30 |

Experimental Protocols

Synthesis of PEGylated PROTACs via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and modular approach for the synthesis of PROTAC libraries with varying linker lengths.[15][16]

Materials:

-

Warhead-alkyne (ligand for POI with a terminal alkyne)

-

E3 ligase ligand-azide (e.g., pomalidomide-PEGn-azide)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of tert-butanol (B103910) and water)

Procedure:

-

Dissolve the warhead-alkyne and the E3 ligase ligand-azide in the chosen solvent system.

-

Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.

-

Add an aqueous solution of CuSO₄·5H₂O to initiate the click reaction.

-

Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired PROTAC.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells treated with a PROTAC.[17][18]

1. Cell Culture and Treatment:

- Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

- Allow cells to adhere overnight.

- Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[12]

2. Cell Lysis:

- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

- Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.[17]

- Collect the supernatant containing the total protein.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[18]

4. Western Blotting:

- Normalize the protein concentrations for all samples.

- Denature the protein samples by boiling in Laemmli sample buffer.

- Separate the proteins by SDS-PAGE.

- Transfer the separated proteins to a PVDF membrane.

- Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

- Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

- Wash the membrane three times with TBST.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17]

5. Data Analysis:

- Quantify the band intensities using densitometry software (e.g., ImageJ).

- Normalize the target protein band intensity to the corresponding loading control band intensity.

- Calculate the percentage of protein degradation relative to the DMSO-treated control.

- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[17]

Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a PROTAC.[19][20]

1. Cell Culture:

- Culture Caco-2 cells on semi-permeable Transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[20]

2. Assay Procedure:

- Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

- To measure apical-to-basolateral (A-B) permeability, add the PROTAC solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

- To measure basolateral-to-apical (B-A) permeability, add the PROTAC solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

- Incubate the plates at 37°C with gentle shaking.

- At specified time points, collect samples from the receiver compartment and replace with fresh HBSS.

- Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.

3. Data Analysis:

- Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

- The efflux ratio (B-A Papp / A-B Papp) can be calculated to determine if the PROTAC is a substrate of efflux transporters. An efflux ratio greater than 2 suggests active efflux.[20]

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

References

- 1. enamine.net [enamine.net]

- 2. benchchem.com [benchchem.com]

- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. biopharma.co.uk [biopharma.co.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Caco-2 Permeability | Evotec [evotec.com]

- 20. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide to Click Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry: A Revolution in Bioconjugation

Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes a class of chemical reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1][2] These reactions are characterized by their simplicity, reliability, and specificity, making them ideal for a wide range of applications, particularly in the complex biological milieu.[][4] At the heart of click chemistry is the principle of using highly energetic, yet stable, reactants that undergo a rapid and irreversible transformation to a single, stable product under mild, often aqueous, conditions.[5][6] This "click" reactivity allows for the precise and efficient covalent linkage of molecular components, a process known as bioconjugation, which has become an indispensable tool in drug discovery, diagnostics, and the fundamental study of biological systems.[][8]

The key features of a click reaction include:

-

High Efficiency and Yield: Reactions proceed to completion or near completion, simplifying purification.[]

-

Selectivity and Specificity: The reacting partners are bioorthogonal, meaning they are inert to the vast array of functional groups present in biological molecules, thus preventing side reactions.[4][9]

-

Mild Reaction Conditions: Reactions typically occur in aqueous solutions at physiological temperature and pH, preserving the integrity of sensitive biomolecules.[10][11]

-

Simple and Stable Products: The resulting linkage, often a triazole, is chemically stable and does not perturb the biological function of the conjugated molecules.[][10]

This guide will provide an in-depth exploration of the core principles of click chemistry and its application in bioconjugation, with a focus on the two most prominent reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Click Chemistry Reactions for Bioconjugation

The cornerstone of click chemistry for bioconjugation is the azide-alkyne cycloaddition, which forms a stable triazole ring. Two main variations of this reaction have been developed to be compatible with biological systems.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving the cycloaddition of an azide (B81097) and a terminal alkyne, catalyzed by copper(I) ions.[11][] This reaction is exceptionally efficient and versatile, enabling the rapid and quantitative formation of 1,4-disubstituted 1,2,3-triazoles.[10][] The copper catalyst plays a crucial role in lowering the activation energy of the reaction, allowing it to proceed rapidly under biocompatible conditions.[6]

Despite its power, a significant limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst.[13][14] However, the development of copper-chelating ligands has helped to mitigate this toxicity and improve reaction kinetics, making CuAAC a valuable tool for in vitro and ex vivo applications, such as labeling proteins in cell lysates and synthesizing antibody-drug conjugates (ADCs).[13][15][16]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[] This reaction is a metal-free alternative that utilizes a strained cyclooctyne (B158145), which readily reacts with an azide without the need for a catalyst.[][18] The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the stable triazole product.[]

SPAAC is highly bioorthogonal and has become the gold standard for in vivo click chemistry applications, including live-cell imaging and in vivo drug delivery.[][19] While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has significantly improved the kinetics of SPAAC.[20][21]

Quantitative Comparison of Click Chemistry Reactions

The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics being a critical factor. The following table summarizes the second-order rate constants for various click chemistry reactions, providing a quantitative basis for comparison.

| Reaction Type | Reactants | Rate Constant (M⁻¹s⁻¹) | Key Features |

| CuAAC | Terminal Alkyne + Azide | 10 - 10,000 | Fast kinetics, requires copper catalyst, potential cytotoxicity.[14][22] |

| SPAAC | Cyclooctyne (e.g., DIBO) + Azide | ~0.1 - 1 | Metal-free, bioorthogonal, moderate kinetics.[20][23] |

| SPAAC | Bicyclononyne (BCN) + Azide | ~1 | Faster than first-generation cyclooctynes.[23] |

| iEDDA | Tetrazine + trans-Cyclooctene (TCO) | 1 - 1,000,000 | Extremely fast kinetics, bioorthogonal.[22][23] |

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

This protocol describes a general procedure for labeling a protein containing an alkyne modification with an azide-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Azide-functionalized molecule (e.g., fluorescent dye-azide) stock solution in DMSO

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

-

Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

-

2 mL microcentrifuge tubes

-

In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-functionalized molecule. The final concentration of the protein is typically in the low micromolar range, and the azide is used in excess (e.g., 10-50 equivalents).

-

To this mixture, add the copper-chelating ligand to a final concentration that is five times that of the copper sulfate.

-

Add the copper(II) sulfate solution to a final concentration of 50-100 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Gently mix the reaction by inverting the tube and incubate at room temperature for 1-2 hours.

-

The reaction can be monitored by techniques such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

-

Purify the labeled protein using standard methods like size-exclusion chromatography or dialysis to remove excess reagents.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling

This protocol outlines a general procedure for labeling cell surface glycans that have been metabolically engineered to display azide groups with a cyclooctyne-functionalized probe.

Materials:

-

Cells with azide-modified surface glycans (e.g., after incubation with an azido (B1232118) sugar)

-

Cyclooctyne-functionalized probe (e.g., a biotinylated cyclooctyne) stock solution in a biocompatible solvent (e.g., DMSO or PBS)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Wash the azide-labeled cells twice with PBS to remove any unreacted azido sugar.

-

Resuspend the cells in fresh cell culture medium.

-

Add the cyclooctyne-functionalized probe to the cell suspension to a final concentration typically ranging from 10 to 100 µM.

-

Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 30 minutes to 2 hours. The incubation time may need to be optimized depending on the specific cyclooctyne and cell type.

-

After incubation, wash the cells three times with PBS to remove any unreacted probe.

-

The labeled cells can now be analyzed by methods such as flow cytometry (if the probe is fluorescent) or western blotting (if the probe is a tag like biotin).

Visualization of Workflows and Pathways

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis using Click Chemistry

Caption: Workflow for the synthesis of a homogeneous antibody-drug conjugate (ADC) using click chemistry.

Logical Relationship in Bioorthogonal Labeling for Live Cell Imaging

Caption: Logical steps for labeling and imaging live cell surface glycans using bioorthogonal click chemistry.

Signaling Pathway Investigation using Click Chemistry

Caption: Workflow for identifying protein targets of a kinase inhibitor using activity-based protein profiling with click chemistry.

Conclusion

Click chemistry has fundamentally transformed the field of bioconjugation, providing a powerful and versatile toolkit for scientists and researchers. The high efficiency, selectivity, and biocompatibility of reactions like CuAAC and SPAAC have enabled unprecedented control over the modification of biomolecules.[][] From the development of precisely engineered antibody-drug conjugates for targeted cancer therapy to the real-time imaging of dynamic processes in living cells, the applications of click chemistry continue to expand.[][27] As new click reactions with even faster kinetics and improved bioorthogonality are developed, the impact of this remarkable chemical approach on biomedical research and drug development is set to grow even further.[23]

References

- 1. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]

- 2. bachem.com [bachem.com]

- 4. Click Chemistry – Med Chem 101 [medchem101.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bioclone.net [bioclone.net]

- 11. lumiprobe.com [lumiprobe.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jenabioscience.com [jenabioscience.com]

- 18. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 19. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 25. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pnas.org [pnas.org]

Propargyl-PEG Derivatives for Drug Delivery: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The convergence of polymer chemistry and bioconjugation techniques has paved the way for sophisticated drug delivery systems with enhanced therapeutic indices. Among the most promising innovations are propargyl-polyethylene glycol (PEG) derivatives. These heterobifunctional linkers leverage the unique advantages of PEGylation—improved solubility, extended circulation half-life, and reduced immunogenicity—with the precision and efficiency of "click chemistry". The terminal propargyl group, an alkyne moiety, serves as a versatile handle for the covalent attachment of drug payloads, targeting ligands, or imaging agents via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2][3] This guide provides a comprehensive overview of the synthesis, characterization, and application of propargyl-PEG derivatives in modern drug delivery, with a focus on antibody-drug conjugates (ADCs) and nanoparticle-based systems. Detailed experimental protocols and quantitative performance data are presented to equip researchers with the foundational knowledge required to harness these powerful tools for therapeutic development.

Core Concepts: The Synergy of PEGylation and Click Chemistry

The efficacy of propargyl-PEG derivatives stems from the combined benefits of its two core components: the polyethylene (B3416737) glycol chain and the terminal propargyl group.

The Role of PEGylation in Drug Delivery

PEGylation, the process of attaching PEG polymers to molecules such as peptides, proteins, or nanoparticles, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[4][5][6]

Key Advantages of PEGylation:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic drugs, which is crucial for formulation and administration.[4][7]

-

Extended Circulation Half-Life: By increasing the hydrodynamic volume of the conjugate, PEGylation reduces renal clearance and shields the molecule from proteolytic degradation, leading to a longer presence in the bloodstream.[4][7][8][9][10]

-

Reduced Immunogenicity: The flexible PEG chains create a protective hydrophilic cloud around the therapeutic agent, masking epitopes and reducing the likelihood of an immune response.[4][6][7]

-

The "Stealth" Effect: This protective layer also minimizes nonspecific interactions with proteins (opsonization) and uptake by the mononuclear phagocyte system (MPS), allowing for more efficient accumulation at the target site, such as a tumor, via the Enhanced Permeability and Retention (EPR) effect.[11][12][13]

Propargyl Group and Click Chemistry

The terminal propargyl group (-CH₂-C≡CH) is the cornerstone of the "clickable" functionality of these derivatives. It serves as an alkyne handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a prime example of click chemistry.[1][2] This reaction forms a stable, biologically inert triazole ring, covalently linking the PEG derivative to a molecule bearing an azide (B81097) group.[3]

Advantages of CuAAC for Bioconjugation:

-

High Specificity and Yield: The reaction is highly selective, proceeding with high efficiency under mild, aqueous conditions.[3][14]

-

Bioorthogonality: Azides and alkynes are largely absent in biological systems, preventing side reactions with endogenous molecules.[15]

-

Robustness: The reaction is tolerant of a wide range of functional groups, simplifying the synthesis of complex bioconjugates.[3]

Synthesis and Available Derivatives

Propargyl-PEG derivatives can be synthesized as either homobifunctional (propargyl groups at both ends) or, more commonly, heterobifunctional linkers, which possess a propargyl group at one terminus and a different reactive group at the other.[16] This dual functionality allows for sequential conjugation strategies.

A general method involves starting with a PEG molecule containing different functional groups at each end, such as an α-hydroxyl group and an ω-carboxyl group.[16] The carboxyl group can be modified to introduce the propargyl moiety, while the hydroxyl group can be further functionalized to introduce a variety of other reactive handles.[16]

A wide array of propargyl-PEG derivatives are commercially available or can be synthesized to suit specific conjugation needs.

Table 1: Common Propargyl-PEG Derivatives and Their Applications

| Derivative Name | Other Reactive Group | Target Functional Group | Primary Application |

| Propargyl-PEG-NHS ester | N-Hydroxysuccinimide Ester | Primary Amines (e.g., Lysine) | Antibody/Protein conjugation[7][17] |

| Propargyl-PEG-Amine | Amine | Carboxylic Acids, Aldehydes | General bioconjugation, surface modification[3][18] |

| Propargyl-PEG-Maleimide | Maleimide | Thiols (e.g., Cysteine) | Site-specific protein conjugation[1] |

| Propargyl-PEG-Acid | Carboxylic Acid | Amines (with activation) | Nanoparticle functionalization, further modification[1][2] |

| Propargyl-PEG-Alcohol | Hydroxyl | Acids, Isocyanates | Synthesis starting material[1][19] |

| DSPE-PEG-Propargyl | DSPE (lipid) | - | Formation of "stealth" liposomes/micelles[1] |

Applications in Advanced Drug Delivery

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that deliver a potent cytotoxic drug specifically to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen.[7] Propargyl-PEG derivatives are ideal linkers for constructing ADCs.[7][17][20] The NHS ester variant can react with lysine (B10760008) residues on the antibody, and the propargyl end can be "clicked" to an azide-modified cytotoxic payload.[7] The PEG spacer enhances the ADC's solubility and pharmacokinetics.[7]

Nanoparticle-Based Delivery Systems

PEGylation is a critical strategy for improving the in vivo performance of therapeutic nanoparticles.[11][21][22] Propargyl-PEG derivatives allow for the straightforward surface functionalization of nanoparticles. The PEG chain provides the "stealth" characteristics, while the propargyl terminus is available for the attachment of targeting ligands (e.g., peptides, folate) or drugs via click chemistry, creating a multifunctional delivery vehicle.[12]

Performance Data and In Vitro/In Vivo Evaluation

The ultimate utility of a drug delivery system is determined by its performance. Propargyl-PEG derivatives have been shown to significantly improve key metrics of drug delivery, from pharmacokinetics to therapeutic efficacy.

Pharmacokinetics and Half-Life Extension

The inclusion of a PEG chain dramatically extends the circulation time of the drug conjugate. A study on HER2-targeting affibody molecules demonstrated a direct correlation between PEG molecular weight and plasma half-life.

Table 2: Impact of PEG Chain Length on Conjugate Half-Life

| Conjugate | PEG Molecular Weight | Plasma Half-Life (minutes) | Fold Extension vs. Unmodified |

| Unmodified Affibody | 0 kDa | 19.6 | 1.0 |

| HP4KM | 4 kDa | 49.2 | 2.5 |

| HP10KM | 10 kDa | 219.0 | 11.2 |

| (Data adapted from a study on affibody-based drug conjugates[8]) |

Cellular Uptake and Cytotoxicity

PEGylation can influence how nanoparticles interact with cells. While the primary goal of PEGylation is often to reduce non-specific uptake by immune cells, it can be combined with targeting ligands to enhance specific uptake by cancer cells.

Table 3: Cellular Uptake and Viability of PEGylated Nanoparticles

| Formulation | PEG Concentration | Particle Size (nm) | Zeta Potential (mV) | Cellular Uptake | Cell Viability (%) |

| PLGA Nanoparticles | 0% | ~250 | ~ -30 | Baseline | >94% |

| PLGA-PEG | 15% | ~150 | ~ -15 | Significantly Higher | >94% |

| (Data summarized from studies on PEGylated PLGA nanoparticles in 4T1 breast cancer cells[23]) |

The data indicates that an optimal PEG concentration can lead to smaller particle sizes and significantly enhanced cellular uptake in cancer cells without compromising safety.[23]

In Vivo Therapeutic Efficacy

The culmination of improved pharmacokinetics and cellular delivery is enhanced therapeutic efficacy in vivo. A study using a PEG-NAG-Doxorubicin conjugate for targeted cancer therapy showed significant improvements over the free drug.

Table 4: In Vivo Anticancer Efficacy of a PEG-Drug Conjugate

| Treatment Group | Cumulative Dose | Tumor Suppression vs. Control | Survival Rate |

| Doxorubicin (Free Drug) | 7.5 mg/kg | ~35% | <50% |

| PEG-NAG-DOX Conjugate | 7.5 mg/kg | ~70% (2-fold better than free DOX) | >70% |

| (Data from an in vivo study in a BDF mice-induced skin melanoma model[24]) |

Key Experimental Protocols

This section provides standardized methodologies for the synthesis and evaluation of propargyl-PEG-based drug delivery systems.

Protocol: Synthesis of α-carboxyl-ω-propargyl PEG

This protocol is adapted from a published method for creating a heterobifunctional PEG derivative.[16]

Step 1: Synthesis of α-hydroxyl-ω-propargyl PEG

-

Dissolve HOOC-PEG-OH (e.g., 1.0 g, 0.28 mmol, Mw = 3500 Da) and potassium hydroxide (B78521) (KOH, 16.8 mg, 0.30 mmol) in 20 mL of dimethylformamide (DMF).

-

Stir the solution at 100 °C for 1 hour.

-

Add propargyl bromide (0.027 mL, 0.30 mmol) dropwise to the solution over 30 minutes.

-

Allow the mixture to react at 70 °C for 15 hours with continuous stirring.

-

Terminate the reaction by cooling the mixture to room temperature.

-

Purify the product by precipitation in diethyl ether and subsequent crystallization.

Step 2: Synthesis of α-carboxyl-ω-propargyl PEG

-

Dissolve the α-hydroxyl-ω-propargyl PEG product (0.2 g, 0.057 mmol) in 10 mL of anhydrous 1,4-Dioxane.

-

Add succinic anhydride (B1165640) (6.0 mg, 0.06 mmol), 4-dimethylaminopyridine (B28879) (DMAP, 7.3 mg, 0.06 mmol), and triethylamine (B128534) (TEA, 0.008 mL, 0.06 mmol) to the solution at 20 °C.

-

Stir the mixture at room temperature for 24 hours.

-

Concentrate the solution under vacuum and precipitate the product in diethyl ether.

-

Purify the crude product by crystallization from THF/diethyl ether to yield the final product as a white powder.

Protocol: Cellular Uptake Assay

This is a general protocol to qualitatively and quantitatively assess nanoparticle uptake by cells.[23][25]

-

Cell Seeding: Plate target cells (e.g., 4T1 breast cancer cells) in appropriate well plates or on coverslips and allow them to adhere overnight.

-

Incubation: Prepare solutions of your fluorescently-labeled PEGylated nanoparticles at various concentrations in cell culture medium. Remove the old medium from the cells and add the nanoparticle solutions. Incubate for a predetermined time (e.g., 1-4 hours) at 37 °C.

-

Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold phosphate-buffered saline (PBS) to remove any non-internalized particles.

-

Qualitative Analysis (Fluorescence Microscopy): If using coverslips, fix the cells (e.g., with 4% paraformaldehyde), stain the nuclei (e.g., with DAPI), and mount them on microscope slides. Visualize the cellular uptake of the fluorescent nanoparticles using a fluorescence microscope.

-

Quantitative Analysis (Flow Cytometry): If using well plates, detach the cells using trypsin-EDTA, neutralize with medium, and centrifuge to form a cell pellet. Resuspend the cells in PBS and analyze the fluorescence intensity of the cell population using a flow cytometer.

Protocol: MTT Cytotoxicity Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment.[25][26]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the propargyl-PEG drug conjugate and a free drug control in cell culture medium. Replace the medium in the wells with the treatment solutions and incubate for a specified period (e.g., 48-72 hours). Include untreated cells as a negative control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC50 (the concentration of drug that inhibits 50% of cell growth).

Mechanism of Action and Cellular Fate

The ultimate goal of a drug delivery system is to release its active payload at the site of action. For systems like ADCs targeting cancer, this involves a multi-step process.

-

Binding: The antibody component of the ADC binds to a specific antigen on the surface of the target cell.

-

Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis.

-

Trafficking: The complex is trafficked through the endosomal pathway to the lysosome.

-

Drug Release: In the lysosome, the linker connecting the drug to the antibody is cleaved (if a cleavable linker is used), releasing the active cytotoxic payload.

-

Target Engagement and Apoptosis: The released drug engages its intracellular target (e.g., DNA or microtubules), disrupting cellular processes and ultimately inducing programmed cell death (apoptosis).

Conclusion and Future Perspectives

Propargyl-PEG derivatives represent a powerful and versatile class of linkers for advanced drug delivery. By combining the well-established benefits of PEGylation with the precision of click chemistry, these tools enable the rational design of therapeutics with improved pharmacokinetics, enhanced stability, and targeted action. Their successful application in ADCs, PROTACs, and nanoparticle systems underscores their broad utility. Future research will likely focus on developing novel cleavable propargyl-PEG linkers that respond to more specific microenvironmental triggers within diseased tissues, further improving the specificity and safety of targeted therapies. The continued innovation in this space promises to yield next-generation drug delivery systems capable of addressing the most challenging therapeutic needs.

References

- 1. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. qyaobio.com [qyaobio.com]

- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Effective drug delivery by PEGylated drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. mdpi.com [mdpi.com]

- 13. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A click chemistry-based, free radical-initiated delivery system for the capture and release of payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. selleckchem.com [selleckchem.com]

- 18. Propargyl-PEG-amine | Amine-PEG-Alkyne | AxisPharm [axispharm.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. broadpharm.com [broadpharm.com]

- 23. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]